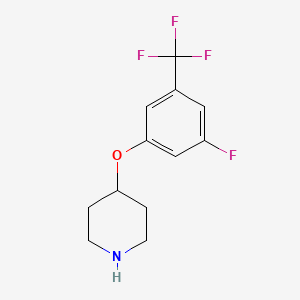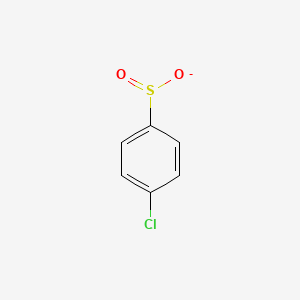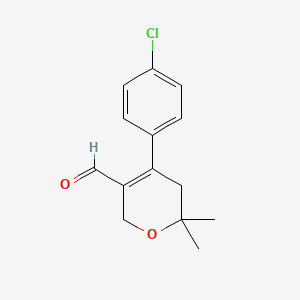
4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a chlorophenyl group attached to a dihydropyran ring, which is further substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyran ring. This can be achieved using acid catalysts like p-toluenesulfonic acid under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylic acid
Reduction: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the aldehyde functionality can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Fluorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Methylphenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
Uniqueness
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15ClO2 |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,8H,7,9H2,1-2H3 |
Clé InChI |
LAFZKLFLZGXOON-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(CO1)C=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
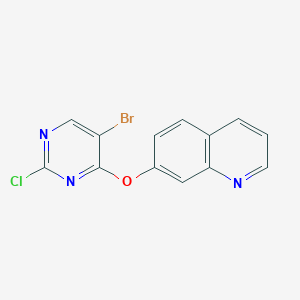
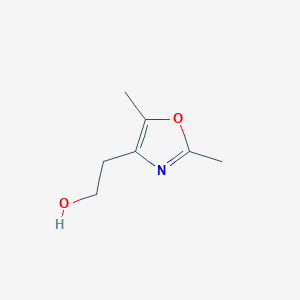
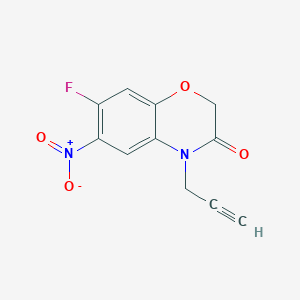
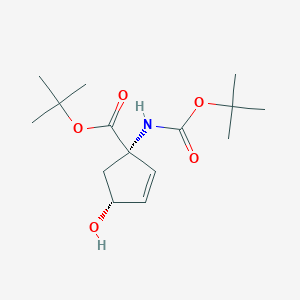

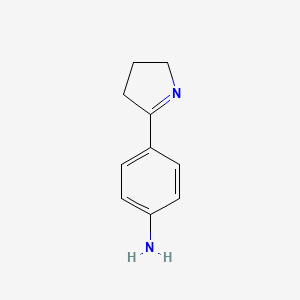
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)
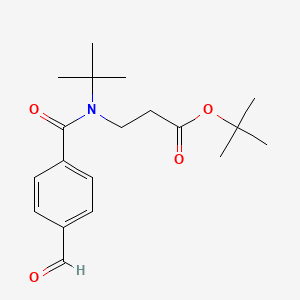
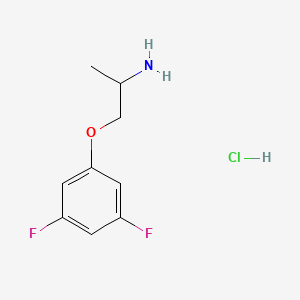
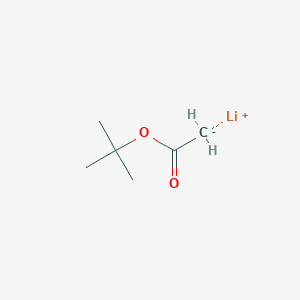
![7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
